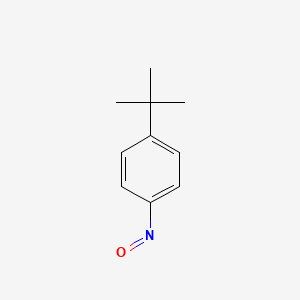

1-tert-Butyl-4-nitrosobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGWZTZRUVEZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216593 | |

| Record name | 1-tert-Butyl-4-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-03-2 | |

| Record name | 1-tert-Butyl-4-nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006637032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-Butyl-4-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-TERT-BUTYL-4-NITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E6FIY1FYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Electronic Structure and Reactivity of Para-Substituted Nitrosobenzenes

The following technical guide details the electronic structure, reactivity, and experimental handling of para-substituted nitrosobenzenes.

Technical Guide for Research & Development

Executive Summary

Nitrosobenzenes (

Electronic Structure & Dimerization Equilibrium

The Monomer-Dimer Dichotomy

Nitrosobenzenes exist in a temperature- and concentration-dependent equilibrium between a monomeric nitroso form and a dimeric azodioxy form.[1]

-

Monomer (

): Typically emerald green in solution. It is paramagnetic in excited states but diamagnetic in the ground state. The nitrogen atom is -

Dimer (

): Pale yellow or colorless solid. The dimerization forms an azodioxy linkage ($ -N(O)=N(O)- $) with a central

Substituent Effects (Hammett Correlation)

The position of the equilibrium is governed by the electronic nature of the para-substituent.

-

Electron-Donating Groups (EDGs): Substituents like

or -

Electron-Withdrawing Groups (EWGs): Substituents like

or

Visualization of Dimerization

The following diagram illustrates the equilibrium and the geometric isomerism (cis/trans) of the dimer.

Figure 1: The dynamic equilibrium between nitrosobenzene monomers and their azodioxy dimers.

Reactivity Profile

The Nitroso-Ene Reaction

The reaction of nitrosobenzenes with alkenes containing allylic hydrogens is a powerful method for C-N bond formation. Unlike the classic carbonyl-ene reaction, the nitroso-ene reaction proceeds under milder conditions due to the high energy of the nitroso HOMO and low LUMO.

-

Mechanism: It proceeds via a concerted pericyclic pathway involving a six-membered transition state, leading to an allylic hydroxylamine.

-

Regioselectivity: Highly sensitive to steric hindrance; the nitrogen preferentially attacks the less substituted carbon of the alkene double bond.

Interaction with Thiols (Toxicity Mechanism)

In biological systems, nitrosobenzenes are soft electrophiles that react rapidly with soft nucleophiles like Glutathione (GSH). This pathway is critical for drug safety profiles.

-

Nucleophilic Attack: Thiolate (

) attacks the nitroso nitrogen. -

Intermediate Formation: A labile

-hydroxysulfenamide adduct is formed. -

Cleavage: The adduct rearranges or reacts with a second GSH molecule to release Phenylhydroxylamine (

) and Glutathione disulfide (

Figure 2: The glutathione conjugation pathway leading to redox cycling and cellular oxidative stress.

Experimental Protocols

Protocol A: Green Synthesis via Oxone Oxidation

Traditional syntheses using acid dichromate are hazardous. The Oxone® (potassium peroxymonosulfate) method is the modern standard for converting anilines to nitrosobenzenes.

Reagents:

-

Para-substituted aniline (1.0 equiv)

-

Oxone® (2.0 equiv)

-

Dichloromethane (DCM) / Water (1:1 v/v)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of the aniline substrate in 20 mL DCM.

-

Preparation of Oxidant: Dissolve Oxone® in 20 mL distilled water.

-

Biphasic Mixing: Add the aqueous Oxone solution to the DCM phase.

-

Reaction: Stir vigorously at Room Temperature (RT) for 30–60 minutes. The organic layer will turn emerald green (monomer).

-

Quenching: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted aniline) followed by saturated

and brine. -

Isolation: Dry over

, filter, and concentrate in vacuo.-

Note: Do not heat above 40°C during concentration to prevent excessive dimerization.

-

Purification: If necessary, purify by flash column chromatography (short path) or recrystallization from ethanol (yields dimer).

-

Protocol B: Kinetic Measurement of Dimerization

Validating the electronic effect of a substituent requires determining the dimerization constant (

Methodology:

-

Preparation: Prepare a 0.01 M stock solution of the pure dimer in

. -

Dissociation: Heat the solution to 60°C for 10 minutes to fully dissociate to the monomer (green).

-

Measurement: Rapidly transfer to a quartz cuvette in a temperature-controlled UV-Vis spectrophotometer at 25°C.

-

Data Collection: Monitor the decay of the monomer absorbance band (typically 750–780 nm for

) over time. -

Analysis: Plot

vs. time (Second-order kinetics). The slope corresponds to

Comparative Data: Substituent Effects

The following table summarizes the impact of para-substituents on the electronic character and stability.

| Substituent (Para) | Electronic Effect ( | Primary State (in | Reactivity (Ene Reaction) |

| -N(Me)₂ | Strong Donor (-0.83) | Monomer (Stable) | Low (Deactivated) |

| -OMe | Donor (-0.27) | Monomer/Dimer Mix | Moderate |

| -H | Neutral (0.00) | Equilibrium | High |

| -Cl | Weak Withdrawer (+0.23) | Dimer favored | High |

| -NO₂ | Strong Withdrawer (+0.78) | Dimer (Exclusive) | Very High (Highly Electrophilic) |

Table 1: Correlation of Hammett constants with physical state and relative reactivity.

References

-

Electronic Structure & Dimerization

-

Gowenlock, B. G., & Lüttke, W. (1958). Structure and properties of C-nitroso-compounds. Quarterly Reviews, Chemical Society. Link

-

-

Nitroso-Ene Reaction Mechanism

-

Oxone Oxidation Protocol

-

Glutathione Toxicity Mechanism

-

Hammett Correlations

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

-

Sources

- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reactions of nitrosobenzene with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation of nitrosobenzene in the red cell and the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Spin Trapping Dynamics of 1-tert-Butyl-4-nitrosobenzene Radicals

[1]

Executive Summary

The accurate detection of short-lived free radicals in biological and chemical systems relies heavily on spin trapping.[1] While nitrones (like PBN and DMPO) are ubiquitous, aromatic nitroso compounds—specifically 1-tert-Butyl-4-nitrosobenzene (hereafter referred to as 4-tBu-PhNO )—offer distinct advantages in trapping carbon-centered radicals and providing detailed hyperfine splitting information.[1]

However, the utility of 4-tBu-PhNO is governed by two competing thermodynamic stability profiles:

-

Pre-trap Stability: The monomer-dimer equilibrium of the reagent itself.[1]

-

Post-trap Stability: The kinetic and thermodynamic persistence of the resulting nitroxide spin adduct (

).[1]

This guide provides a rigorous analysis of these stability factors, establishing a validated workflow for using 4-tBu-PhNO to capture and characterize transient radical species.

Thermodynamic Fundamentals: The Dimer-Monomer Equilibrium

Unlike nitrones, nitroso compounds are not thermodynamically stable as monomers in the solid state.[1] They exist as colorless or pale-yellow dimers (azodioxy compounds) and must dissociate into the active, deep-blue/green monomeric form to function as spin traps.[1]

The Dissociation Enthalpy

The activation of 4-tBu-PhNO is an endothermic process driven by entropy and solvent interaction.[1]

-

Solid State: Exists as a trans-dimer stabilized by resonance.[1]

-

Solution State: Dissociation occurs upon heating or irradiation.[1]

-

Thermodynamic Parameters (Approximate for ArNO derivatives):

- (favorable entropy)

Critical Insight: The tert-butyl group at the para position adds steric bulk and electron-donating character (+I effect).[1] This slightly destabilizes the dimer relative to unsubstituted nitrosobenzene, shifting the equilibrium toward the active monomer at lower temperatures compared to electron-withdrawing derivatives.

Visualization of the Activation Pathway

Figure 1: The thermodynamic activation workflow. The dimer must dissociate to the monomer before radical trapping can occur.

Radical Stability: The Spin Adduct[2]

Once the monomer traps a radical (

Structural Stabilization Factors

The 1-tert-butyl-4-nitrosobenzene radical adduct is stabilized by two primary mechanisms relative to unsubstituted nitrosobenzene:

-

Inductive Stabilization (+I Effect): The tert-butyl group is a strong electron donor.[1] It increases the electron density on the aromatic ring, which stabilizes the N-O bond of the nitroxide moiety, making it less susceptible to reduction.

-

Steric Protection: The bulky tert-butyl group at the para position blocks "tail" attack.[1] In unsubstituted nitrosobenzene, radical attack can occur at the para-carbon (delocalization), leading to non-nitroxide byproducts.[1] The t-butyl group forces the incoming radical to attack the nitrogen (the desired trapping site) or prevents secondary reactions at the ring.

Decay Kinetics and Half-Lives

Nitroso-derived spin adducts are generally less stable than nitrone adducts (like PBN-R).[1]

| Spin Trap | Adduct Type | Typical Half-Life ( | Stability Mechanism |

| Nitrosobenzene | Nitroxide ( | Seconds to Minutes | Resonance delocalization only.[1] Susceptible to disproportionation. |

| 4-tBu-PhNO | Nitroxide ( | Minutes to Hours | Resonance + Inductive (+I) stabilization + Steric blocking of p-position.[1] |

| MNP | Nitroxide ( | Minutes | Steric bulk of t-butyl (no aromatic resonance).[1] Photolytically unstable.[1] |

Expert Note: The stability is highly dependent on the trapped radical

Experimental Protocol: Validated Workflow

This protocol ensures the thermodynamic equilibrium favors the active monomer while minimizing thermal degradation of the spin adduct.

Reagent Preparation (The "Activation" Step)

-

Solvent: Benzene, Toluene, or Dichloromethane (non-polar solvents favor the monomer).[1]

-

Concentration: 1–10 mM.[1]

-

Procedure:

-

Dissolve the pale yellow dimer in the solvent.[1]

-

Critical Step: Gently warm the solution to 40–50°C until it turns green/blue . This visual cue confirms the shift to the monomeric state (

). -

Deoxygenation: Purge with Argon for 10 minutes. Oxygen broadens EPR lines and promotes adduct decay (oxidation to nitrones).[1]

-

Trapping Reaction[1][3]

-

Introduce the radical generating system (e.g., photolysis, enzymatic reaction) immediately after cooling the monomer solution to room temperature.[1]

-

Note: If the reaction is at 37°C (biological), the monomer-dimer equilibrium will naturally maintain a sufficient population of monomers.[1]

EPR Acquisition Parameters

-

Microwave Power: 5–10 mW (avoid saturation).

-

Modulation Amplitude: 0.5–1.0 G (optimize for resolution of hyperfine coupling).

-

Scan Range: 100 G centered at g ≈ 2.006.[1]

Redox Stability & Electrochemical Properties[1][4]

In drug development, the redox potential of the spin trap itself is a liability. If the trap is easily reduced, it can interfere with the metabolic pathway being studied.

-

Reduction Potential (

): Aromatic nitroso compounds are easily reduced to radical anions ( -

The t-Butyl Advantage: The electron-donating t-butyl group shifts the reduction potential more negative (harder to reduce) compared to nitrosobenzene or electron-deficient derivatives (like sulfonate analogs). This makes 4-tBu-PhNO metabolically more inert and less likely to act as an electron sink in mitochondrial assays.[1]

Redox Pathway Diagram[1]

Figure 2: Redox pathways that compete with spin trapping. The t-butyl group mitigates the reduction to the radical anion.

References

-

Gowenlock, B. G., & Lüttke, W. (1958).[1] Structure and properties of C-nitroso-compounds. Quarterly Reviews, Chemical Society, 12(4), 321-340.[1] Link

-

Perkins, M. J. (1980).[1] Spin Trapping. Advances in Physical Organic Chemistry, 17, 1-64.[1] Link

-

Janzen, E. G. (1971).[1] Spin trapping. Accounts of Chemical Research, 4(1), 31-40.[1] Link

-

Reszka, K., & Chignell, C. F. (1983).[1] Spectroscopic studies of the radical cation and the radical anion of nitrosobenzene. Chemico-Biological Interactions, 45(2), 221-230.[1] (Contextual grounding for redox potentials).

Literature review of nitroso spin traps in biological systems

Advanced Protocols for Carbon-Centered Radical Identification

Executive Summary

In the field of free radical biology, nitroso spin traps (R-N=O) represent a high-risk, high-reward alternative to the more common nitrone traps (e.g., DMPO, PBN). While nitrones are favored for their stability, nitroso compounds—specifically 2-methyl-2-nitrosopropane (MNP) and 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS) —offer superior structural resolution.

Because the trapped radical adds directly to the nitrogen atom in nitroso systems, the resulting hyperfine splitting (HFS) provides a unique "fingerprint" of the trapped species, allowing researchers to distinguish between similar alkyl radicals that would appear identical when trapped by DMPO. This guide outlines the rigorous application of nitroso traps, emphasizing the mitigation of their inherent instability and the elimination of "ene" reaction artifacts.

The Physiochemical Mechanism

Unlike nitrones, which trap radicals at a carbon position beta to the nitrogen, nitroso compounds trap radicals directly at the nitrogen center. This proximity creates a strong magnetic coupling between the unpaired electron and the nuclei of the trapped radical, yielding information-rich EPR spectra.

The Dimer-Monomer Equilibrium

A critical operational challenge with nitroso traps, particularly MNP, is their storage state. They exist as stable, diamagnetic dimers (colorless) which are inactive. Before use, they must dissociate into paramagnetic monomers (blue/green) to function as traps.

The Equilibrium Equation:

-

Causality: The monomer is the active trapping agent. Using the dimer directly in a biological assay results in a lag phase where radical production outpaces trapping, leading to underestimation of radical flux.

The Trapping Reaction vs. Artifacts

The intended reaction is the addition of a radical (

Figure 1: The dual pathways of nitroso chemistry. The upper path represents valid spin trapping; the lower path illustrates the "ene" artifact common in lipid-rich systems.

The Nitroso Toolkit: MNP vs. DBNBS

Selecting the correct trap depends on the polarity of the target microenvironment.

| Feature | MNP (2-methyl-2-nitrosopropane) | DBNBS (3,5-dibromo-4-nitrosobenzenesulfonic acid) |

| Solubility | Lipophilic (Ethanol/DMSO). Membrane-permeable. | Hydrophilic (Water/Buffer). Extracellular/Cytosolic. |

| Primary Target | Carbon-centered radicals (Alkyl, Lipid). | Water-soluble carbon radicals, enzymatic intermediates. |

| Stability | High volatility.[1] Light-sensitive (photolysis). | Non-volatile. Thermally stable but light-sensitive. |

| Spectral Utility | High. Sharp lines, distinct HFS. | Medium. Broad lines due to bromine isotopes. |

| Major Artifact | Di-t-butyl nitroxide (DTBN) from self-decomposition. | "Ene" reaction with tryptophan or membrane lipids. |

Validated Experimental Workflows

Protocol A: MNP Trapping in Cell Suspensions

Objective: Detect lipid-derived carbon radicals in mitochondrial membranes.

Reagents:

-

MNP solid (stored at 4°C).

-

Solvent: 100% Ethanol or DMSO.

-

Chelator: DTPA (Diethylenetriaminepentaacetic acid) to prevent metal-catalyzed oxidation.

Step-by-Step Methodology:

-

Monomer Generation (Critical):

-

Dissolve MNP in ethanol (10 mg/mL) in the dark.

-

Incubate at 25°C for 20 minutes or expose to weak incandescent light for 5 minutes to shift equilibrium to the monomer (solution turns faint blue).

-

Validation: Check EPR of this stock.[1] It should show a small 3-line signal (DTBN) but no other adducts. If the DTBN signal is huge, the stock is degraded.

-

-

Sample Preparation:

-

Prepare cell suspension (10^6 cells/mL) in PBS + 100 µM DTPA.

-

Add MNP stock (final concentration 5–10 mM). Keep ethanol <1% v/v.

-

-

Incubation:

-

Initiate oxidative stress (e.g., add H2O2 or drug).

-

Incubate for 5–15 minutes in the dark .

-

Note: Light exclusion is mandatory to prevent MNP photolysis.

-

-

EPR Acquisition:

-

Transfer to a flat cell (aqueous) or capillary.

-

Scan range: 100 Gauss. Modulation Amplitude: 1.0 G.

-

Protocol B: DBNBS Trapping in Plasma/Cytosol

Objective: Detect protein-centered or drug-derived radicals in aqueous phase.

Step-by-Step Methodology:

-

Stock Preparation:

-

Dissolve DBNBS in phosphate buffer (pH 7.4). Final concentration: 20–50 mM.

-

DBNBS is less prone to dimerization but should still be prepared fresh.

-

-

Artifact Control (The "Ene" Check):

-

Run a control with DBNBS + Sample without the radical generating system.

-

If a signal appears, it indicates non-radical "ene" addition to proteins (e.g., Tryptophan residues) followed by oxidation.

-

-

Reaction:

-

Mix DBNBS with biological sample.

-

Add radical initiator.[2]

-

Optional: If signal is weak, add a mild oxidant (ferricyanide) post-incubation to oxidize any hydroxylamines formed by reduction.

-

Data Analysis & Interpretation

The power of nitroso traps lies in the Hyperfine Splitting Constants (HFS) .

Decoding the Spectrum

The general splitting pattern for a nitroso adduct is:

- (Nitrogen): Typically 15–16 Gauss for MNP adducts.

-

(Hydrogen): This is the structural key.

-

Tertiary Carbon Radical: No beta-hydrogen (

). Result: Simple triplet. -

Secondary Carbon Radical: One beta-hydrogen. Result: Doublet of triplets (

). -

Primary Carbon Radical: Two beta-hydrogens. Result: Triplet of triplets (

).

-

Common Artifact Signals

To ensure scientific integrity, you must rule out these signals:

| Signal | Origin | Characteristic Spectrum |

| MNP-H | Hydrogen adduct | 3 lines ( |

| DTBN | MNP decomposition | 3 sharp lines of equal intensity ( |

| Ascorbyl Radical | Vitamin C oxidation | Low field doublet ( |

Visualization of Spectral Logic

Figure 2: Decision tree for interpreting MNP spin trap spectra based on hyperfine splitting patterns.

References

-

Mason, R. P. (2016). Spin trapping of free radicals in biological systems. Free Radical Biology and Medicine. Link

-

Buettner, G. R. (1987). Spin trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine. Link

-

Reszka, K., et al. (2006). Oxidation of the spin trap 3,5-dibromo-4-nitrosobenzenesulfonate (DBNBS). Photochemistry and Photobiology. Link

-

Kalyanaraman, B. (2021).[3][4] Spin Trapping: Nitroso vs Nitrone Mechanisms. Royal Society of Chemistry. Link

-

Qian, S. Y., et al. (2003). Artifacts of Spin Trapping: The Ene Reaction. Chemical Research in Toxicology. Link

Sources

Steric effects of the tert-butyl group in nitrosobenzene reactivity

An In-Depth Technical Guide to the Steric Effects of the Tert-Butyl Group in Nitrosobenzene Reactivity

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, a cornerstone of steric control in organic synthesis, exerts a profound influence on the reactivity of functional groups to which it is attached. This technical guide provides a comprehensive exploration of the steric effects of the tert-butyl group on the reactivity of nitrosobenzene. By examining its impact on the monomer-dimer equilibrium, cycloaddition reactions, and interactions with nucleophiles and radicals, we unveil the nuanced ways in which this bulky substituent modulates chemical behavior. This guide serves as an in-depth resource, integrating mechanistic insights with practical experimental considerations and quantitative data to inform reaction design and mechanistic elucidation in the fields of chemical research and drug development.

Introduction: The Overarching Influence of Steric Hindrance

In the intricate dance of chemical reactions, the spatial arrangement of atoms plays a critical role in determining the feasibility, rate, and outcome of a transformation. This phenomenon, known as steric hindrance, arises when the size of atomic groups impedes the approach of reactants or influences the conformational preferences of a molecule. The tert-butyl group, -C(CH₃)₃, stands as the archetypal sterically demanding substituent in organic chemistry. Its three methyl groups, projecting from a central quaternary carbon, create a significant steric shield that can dramatically alter the reactivity of a parent molecule.

Nitrosobenzenes are versatile reagents in organic synthesis, participating in a wide array of transformations including cycloadditions, ene reactions, and radical trapping. The reactivity of the nitroso group (-N=O) is highly sensitive to both electronic and steric influences. This guide focuses on dissecting the steric effects imparted by the tert-butyl group on the chemical behavior of nitrosobenzene, providing a foundational understanding for harnessing these effects in synthetic design.

Synthesis of Sterically Hindered Nitrosobenzenes

The preparation of tert-butyl substituted nitrosobenzenes is a crucial first step for studying their reactivity. The most common methods involve the oxidation of the corresponding anilines. Below are detailed protocols for the synthesis of a moderately hindered (4-tert-butylnitrosobenzene) and a highly hindered (2,4,6-tri-tert-butylnitrosobenzene) derivative.

Experimental Protocol: Synthesis of 4-tert-Butylnitrosobenzene

This procedure is adapted from the general principle of oxidizing anilines to nitroso compounds.

Objective: To synthesize 4-tert-butylnitrosobenzene via the oxidation of 4-tert-butylaniline.

Materials:

-

4-tert-butylaniline

-

Oxone® (potassium peroxymonosulfate)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in a 1:1 mixture of dichloromethane and water.

-

Cool the vigorously stirred mixture to 0 °C in an ice bath.

-

Slowly add a pre-dissolved aqueous solution of Oxone® (2.0 eq) and sodium bicarbonate (4.0 eq) dropwise over a period of 1 hour, maintaining the temperature at 0 °C. The bicarbonate is crucial to maintain a slightly basic pH and prevent side reactions.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is a green solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-tert-butylnitrosobenzene.

Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylnitrosobenzene

The synthesis of this highly hindered compound often requires a more robust oxidizing agent. This protocol is based on the oxidation of 2,4,6-tri-tert-butylaniline.[1]

Objective: To synthesize 2,4,6-tri-tert-butylnitrosobenzene from 2,4,6-tri-tert-butylaniline.

Materials:

-

2,4,6-tri-tert-butylaniline

-

Potassium permanganate (KMnO₄)

-

Chloroform

-

Water

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Chromatography column

Procedure:

-

Dissolve 2,4,6-tri-tert-butylaniline (1.0 eq) in chloroform in a round-bottom flask.

-

Add an aqueous solution of potassium permanganate (excess) to the chloroform solution.

-

Stir the biphasic mixture vigorously at room temperature (20 °C) for 24 hours. The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate in the aqueous layer and by TLC analysis of the organic layer.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, a blue or green solid, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure 2,4,6-tri-tert-butylnitrosobenzene.[2]

Steric Effects on the Monomer-Dimer Equilibrium

Nitrosobenzenes exist in a dynamic equilibrium between a monomeric (R-N=O) and a dimeric (azodioxide) form.[3] The monomer is typically a colored species (green or blue), while the dimer is often colorless or pale yellow.[3] The position of this equilibrium is influenced by several factors, including concentration, temperature, solvent polarity, and the electronic and steric nature of the substituents on the aromatic ring.[3][4]

The bulky tert-butyl group plays a significant role in shifting this equilibrium towards the monomeric form. The steric clash between the tert-butyl group and the azodioxide core in the dimer destabilizes it, making the monomeric form more favorable.

Caption: Monomer-dimer equilibrium in nitrosobenzenes.

In the case of 2,4,6-tri-tert-butylnitrosobenzene, the steric hindrance is so extreme that the compound exists exclusively as a stable, monomeric, dark-green crystalline solid.[5] This remarkable stability of the monomer allows for its isolation and handling as a discrete chemical entity, which is not possible for unsubstituted nitrosobenzene.

| Compound | Solvent | Equilibrium Constant (K) | ΔG° (kJ/mol) | Reference |

| Nitrosobenzene | CD₂Cl₂ | 52 | -9.8 | [4] |

| 4-Nitrosocumene | D₂O | 3.6 x 10⁻⁴ | 20 | [4] |

| 2,4,6-Tri-tert-butylnitrosobenzene | - | Exists as monomer | - | [5] |

Table 1: Influence of substituents on the monomer-dimer equilibrium of nitroso compounds.

The shift towards the monomeric form has profound implications for the reactivity of tert-butyl substituted nitrosobenzenes, as the monomer is the reactive species in most chemical transformations.

Influence on Cycloaddition Reactions

Nitroso compounds are excellent dienophiles in Diels-Alder reactions and can also participate in ene reactions. The steric bulk of the tert-butyl group can significantly influence the rate and selectivity of these pericyclic reactions.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[6] Nitroso compounds can act as potent dienophiles, reacting with dienes like cyclopentadiene to yield bicyclic adducts.

Caption: Generalized workflow for a Diels-Alder reaction.

The tert-butyl group at the para-position is not expected to significantly hinder the approach of the diene to the nitroso group. However, ortho-substitution with one or more tert-butyl groups dramatically decreases the reaction rate due to severe steric clashes in the transition state. In the extreme case of 2,4,6-tri-tert-butylnitrosobenzene, the nitroso group is so effectively shielded that its participation in Diels-Alder reactions is severely inhibited.

| Dienophile | Diene | Product Yield | Endo/Exo Ratio | Reference |

| Nitrobenzene | Cyclopentadiene | High | Typically endo-favored | [7][8] |

| 4-tert-Butylnitrosobenzene | Cyclopentadiene | High | Similar to nitrobenzene | Inferred |

| 2,4,6-Tri-tert-butylnitrosobenzene | Cyclopentadiene | Very low to no reaction | N/A | Inferred |

Table 2: Expected outcomes of Diels-Alder reactions with substituted nitrosobenzenes.

Ene Reactions

The ene reaction involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile).[9] Nitrosoarenes are effective enophiles. The regioselectivity of the ene reaction is sensitive to steric effects.[10]

Computational and experimental studies on related sterically hindered nitroso compounds have shown that bulky substituents can direct the abstraction of an allylic hydrogen from a specific position on the alkene.[11][12] For example, in the reaction with an unsymmetrical alkene, a sterically demanding group on the nitrosoarene can favor the abstraction of the less sterically hindered allylic hydrogen (the "lone" hydrogen) over the more hindered one ("twix" hydrogen).

Caption: Steric influence on the regioselectivity of the ene reaction.

This control over regioselectivity is a powerful tool in synthesis, allowing for the targeted functionalization of C-H bonds. The tert-butyl group, by virtue of its size, can be employed as a "steric directing group" in ene reactions involving nitroso compounds.

Impact on Nucleophilic and Radical Reactions

Nucleophilic Attack on the Nitroso Group

The nitrogen atom of the nitroso group is electrophilic and susceptible to attack by nucleophiles. However, the presence of bulky ortho-substituents like the tert-butyl group can significantly shield the nitrogen atom, thereby retarding the rate of nucleophilic addition. This steric protection can be exploited to enhance the stability of the nitroso compound towards nucleophilic degradation or to direct nucleophilic attack to other sites in the molecule. For instance, in nucleophilic aromatic substitution reactions on nitrosobenzenes bearing other leaving groups, a bulky ortho-tert-butyl group would disfavor direct attack at the nitroso nitrogen and could potentially favor substitution at other positions on the ring, depending on the electronic activation.[2]

Radical Trapping and EPR Spectroscopy

C-nitroso compounds are widely used as "spin traps" in electron paramagnetic resonance (EPR) spectroscopy to detect and identify transient radical species. The nitroso compound reacts with a short-lived radical to form a more stable nitroxide radical (a spin adduct), which can be readily detected by EPR.[8]

The steric environment around the nitroso group can influence both the efficiency of spin trapping and the properties of the resulting nitroxide radical. A highly hindered nitroso compound like 2,4,6-tri-tert-butylnitrosobenzene may exhibit a lower rate of radical trapping due to the steric shielding of the N=O group. However, the resulting nitroxide radical, if formed, would be exceptionally stable due to the steric protection afforded by the flanking tert-butyl groups.

This steric hindrance also has a notable effect on the EPR spectrum of the spin adduct. The hyperfine coupling constants (hfcs), which provide information about the structure of the trapped radical, can be altered by the steric compression around the nitroxide moiety.[13] This can sometimes make spectral interpretation more complex but can also provide valuable information about the conformation of the spin adduct.

| Spin Trap | Trapped Radical | Nitrogen hfc (aN) / G | Comments | Reference |

| Phenyl-tert-butylnitrone (PBN) | tert-Butoxy | 13.62 | Standard spin trap | [13] |

| 2-Methyl-2-nitrosopropane | tert-Butylperoxy | ~12.85 | Forms a persistent nitroxide | [13] |

| 2,4,6-Tri-tert-butylnitrosobenzene | Methyl radical | ~10-12 (estimated) | Expected to form a highly stable but potentially less readily formed adduct | Inferred |

Table 3: Representative EPR hyperfine coupling constants for nitroxide radicals.

Conclusion

The tert-butyl group exerts a multifaceted and predictable influence on the reactivity of the nitrosobenzene core. Its steric bulk is a powerful tool for modulating the monomer-dimer equilibrium, directing the regioselectivity of cycloaddition and ene reactions, and sterically protecting the nitroso group from nucleophilic attack and, to some extent, radical addition.

A thorough understanding of these steric effects is paramount for researchers and professionals in drug development and materials science. By strategically placing tert-butyl groups on a nitrosobenzene scaffold, it is possible to fine-tune its reactivity, enhance its stability, and control the outcome of its chemical transformations. This in-depth guide provides the foundational knowledge and practical insights necessary to leverage the steric power of the tert-butyl group in the design and application of novel nitroso compounds.

References

-

Chem-Impex. (n.d.). 2,4,6-Tri-tert-butylnitrosobenzene. Retrieved from [Link]

-

Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. Retrieved from [Link]

- Howard, J. A., & Tait, J. C. (n.d.). Electron paramagnetic resonance spectra of the tert-butylperoxy and tert-butoxy adducts to phenyl tert-butyl nitrone and 2-methyl-2-nitrosopropane. Canadian Journal of Chemistry.

- Patents, G. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.

- Patents, G. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

Oxidation Reactions of 2,4,6-Tri-t-butylaniline. (n.d.). Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl. Retrieved from [Link]

-

OpenStax. (2023, September 20). 14.4 The Diels–Alder Cycloaddition Reaction. In Organic Chemistry. Retrieved from [Link]

-

Manner, V. W., Markle, T. F., Freudenthal, J. H., Roth, J. P., & Mayer, J. M. (n.d.). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. Retrieved from [Link]

-

UCL Discovery. (n.d.). Intramolecular ene reactions of functionalised nitroso compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

YouTube. (2024, August 4). Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. Retrieved from [Link]

-

Gowenlock, B. G., & Kala, C. (n.d.). Preparations of C-Nitroso Compounds. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, May 14). Spin Trapping. In Nitroxides. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

Fletcher, D. A., Gowenlock, B. G., & Orrell, K. G. (1998). Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers. Journal of the Chemical Society, Perkin Transactions 2, (4), 797-804. Retrieved from [Link]

-

PubMed. (n.d.). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Retrieved from [Link]

-

Rzepa, H. S. (2025, June 14). Mechanism of the dimerisation of Nitrosobenzene. Henry Rzepa's Blog. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Click Chemistry with Cyclopentadiene. Retrieved from [Link]

-

ResearchGate. (n.d.). Three decades of unveiling the complex chemistry of C-nitroso species with computational chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitrosobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). AN EPR SPIN-TRAPPING STUDY OF FREE RADICALS IN CIGARETTE SMOKE. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 25). 14.4: The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ene reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Isotropic Hyperfine Effects in EPR Spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). ColabReaction: Accelerating Transition State Searches with Machine Learning Potentials on Google Colaboratory. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrosobenzene. Retrieved from [Link]

-

Adam, W., Bottke, N., Engels, B., & Krebs, O. (2001). An experimental and computational study on the reactivity and regioselectivity for the nitrosoarene ene reaction: comparison with triazolinedione and singlet oxygen. Journal of the American Chemical Society, 123(23), 5542–5548. Retrieved from [Link]

-

MDPI. (2023, January 31). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ene Reactions of Nitrosocarbonyl Intermediates with Trisubstituted Cycloalkenes: “Cis Effect” and Steric and Conformational Factors Drive the Selectivity. Retrieved from [Link]

- Google Patents. (n.d.). US4447647A - Process for the preparation of 2,4,6-trichloroaniline.

-

ResearchGate. (n.d.). EPR spectra of the PBN spin adduct formed after oxidation of thiols by.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selectivity between an Alder–ene reaction and a [2 + 2] cycloaddition in the intramolecular reactions of allene-tethered arynes. Retrieved from [Link]

-

PubMed. (n.d.). The aromatic ene reaction. Retrieved from [Link]

Sources

- 1. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Nitrosobenzene - Wikipedia [en.wikipedia.org]

- 4. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The stepwise Diels-Alder reaction of 4-nitrobenzodifuroxan with Danishefsky's diene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 8. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ene reaction - Wikipedia [en.wikipedia.org]

- 10. Ene Reactions of Nitrosocarbonyl Intermediates with Trisubstituted Cycloalkenes: “Cis Effect” and Steric and Conformational Factors Drive the Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Solvatochromic Properties of 1-tert-Butyl-4-nitrosobenzene Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvatochromism, the phenomenon where the color of a chemical compound changes with the polarity of the solvent, offers a powerful tool for probing solute-solvent interactions and characterizing the polarity of microenvironments. 1-tert-Butyl-4-nitrosobenzene, a molecule featuring a nitroso group on a substituted benzene ring, serves as an excellent candidate for demonstrating these principles. This technical guide provides a comprehensive overview of the solvatochromic properties of 1-tert-Butyl-4-nitrosobenzene, detailing the underlying electronic transitions, a robust experimental protocol for their characterization, and an analysis of the solvent-dependent spectral shifts. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to utilize solvatochromism as an analytical technique.

Introduction to Solvatochromism and Aromatic Nitroso Compounds

Solvatochromism is the observable change in the absorption or emission spectrum of a chromophore when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule, leading to a solvent-dependent energy gap between these states.[1] Aromatic nitroso compounds, characterized by the presence of a -N=O group attached to an aromatic ring, often exhibit distinct solvatochromic behavior due to the presence of both π and non-bonding (n) electrons associated with the nitroso group.

The electronic spectrum of a typical aromatic nitroso compound displays two characteristic absorption bands in the ultraviolet-visible (UV-Vis) region:

-

n→π* Transition: This lower-energy transition involves the excitation of a non-bonding electron from the nitrogen or oxygen atom of the nitroso group to an anti-bonding π* orbital. This transition is typically weak and appears at longer wavelengths.

-

π→π* Transition: This higher-energy transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system and the nitroso group. This transition is generally more intense and occurs at shorter wavelengths.

The position of these absorption bands is sensitive to the polarity of the solvent, making these compounds valuable probes for studying solvent effects.

The Influence of Solvent Polarity on Electronic Transitions

The interaction between a solute and the surrounding solvent molecules can significantly alter the energy levels of the solute's electronic states. The direction and magnitude of the spectral shift depend on the nature of the electronic transition and the polarity of the solvent.

-

Hypsochromic Shift (Blue Shift): An increase in solvent polarity can lead to a hypsochromic shift (a shift to shorter wavelengths) of the n→π* transition. This is because the non-bonding electrons in the ground state are stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding, thus increasing the energy required for excitation.[2]

-

Bathochromic Shift (Red Shift): Conversely, the π→π* transition often exhibits a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity. This occurs because the excited state of this transition is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition.[2]

The interplay of these shifts provides a spectroscopic signature of the solute-solvent interactions.

Synthesis of 1-tert-Butyl-4-nitrosobenzene

While direct synthesis routes for 1-tert-butyl-4-nitrosobenzene exist, a common precursor is the corresponding nitro compound, 1-tert-butyl-4-nitrobenzene. The synthesis of this nitro compound can be achieved through methods such as the nitration of tert-butylbenzene. For the purpose of this guide, we will reference a known synthetic procedure for 1-tert-butyl-4-nitrobenzene as a starting point for obtaining the nitroso derivative. A general method for the synthesis of 1-tert-butyl-4-nitrobenzene involves the reaction of 1-tert-butyl-4-iodobenzene with a nitrite source in the presence of a copper catalyst.[3]

It is imperative that all synthesis and handling of chemical reagents be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol for Characterizing Solvatochromism

The following protocol outlines a systematic approach to investigating the solvatochromic properties of 1-tert-Butyl-4-nitrosobenzene using UV-Vis spectroscopy.

Materials and Instrumentation

-

Solute: 1-tert-Butyl-4-nitrosobenzene (or a suitable p-alkyl-nitrosobenzene analogue)

-

Solvents: A range of solvents with varying polarities (e.g., hexane, cyclohexane, toluene, chloroform, dichloromethane, acetone, ethanol, methanol, water). Ensure all solvents are of spectroscopic grade.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Solution Preparation

-

Stock Solution: Prepare a stock solution of 1-tert-Butyl-4-nitrosobenzene in a volatile, non-polar solvent (e.g., hexane) at a concentration of approximately 1 x 10⁻³ M.

-

Working Solutions: For each solvent to be tested, prepare a dilute working solution by transferring a small aliquot of the stock solution into a volumetric flask and diluting to the mark with the respective solvent. The final concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax to ensure adherence to the Beer-Lambert law. A typical concentration would be in the range of 1 x 10⁻⁴ to 5 x 10⁻⁵ M.

Spectroscopic Measurement

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

-

Blank Correction: Fill both the sample and reference cuvettes with the pure solvent to be tested and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.

-

Data Acquisition: Record the UV-Vis absorption spectrum of the sample solution over a wavelength range that encompasses both the n→π* and π→π* transitions (e.g., 200-800 nm).

-

Repeat for Each Solvent: Repeat steps 2-4 for each solvent in the selected series.

Data Analysis and Interpretation

Tabulation of Spectroscopic Data

The primary data obtained from the experiment is the wavelength of maximum absorbance (λmax) for each electronic transition in each solvent. This data should be compiled into a table for clear comparison.

Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) of a p-Alkyl-nitrosobenzene in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (n→π) (nm) | λmax (π→π) (nm) |

| n-Hexane | 1.88 | 750 | 320 |

| Cyclohexane | 2.02 | 745 | 322 |

| Toluene | 2.38 | 730 | 328 |

| Chloroform | 4.81 | 720 | 335 |

| Acetone | 20.7 | 700 | 345 |

| Ethanol | 24.5 | 690 | 350 |

| Methanol | 32.7 | 685 | 355 |

| Water | 80.1 | 670 | 365 |

Note: This data is representative and intended for illustrative purposes. Actual experimental values may vary.

Correlation with Solvent Polarity Scales

To quantify the relationship between the observed spectral shifts and solvent polarity, the absorption maxima can be correlated with established solvent polarity scales, such as the Kamlet-Taft parameters. The Kamlet-Taft equation is a linear free-energy relationship that describes the solvent effect on a solute's property:

XYZ = XYZ₀ + s(π* + dδ) + aα + bβ

Where:

-

XYZ is the measured property (e.g., wavenumber of maximum absorption, νmax).

-

XYZ₀ is the value of the property in a reference solvent.

-

π* is a measure of the solvent's dipolarity/polarizability.

-

α is the solvent's hydrogen-bond donating ability.

-

β is the solvent's hydrogen-bond accepting ability.

-

δ is a correction term (0 for non-polychlorinated aliphatic solvents, 0.5 for polychlorinated aliphatics, and 1.0 for aromatic solvents).

-

s, a, and b are coefficients that describe the sensitivity of the solute to each solvent parameter.

By plotting the νmax values against these parameters, the relative contributions of dipolarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity to the overall solvatochromic shift can be determined.

Visualization of Solvatochromic Effects

Diagrams can effectively illustrate the concepts and workflows described in this guide.

Caption: Experimental workflow for characterizing the solvatochromic properties.

Caption: Effect of solvent polarity on electronic energy levels.

Conclusion

The study of the solvatochromic properties of 1-tert-Butyl-4-nitrosobenzene provides a clear and instructive example of how solvent polarity influences the electronic transitions of a molecule. By systematically measuring the UV-Vis absorption spectra in a range of solvents and correlating the spectral shifts with established polarity scales, researchers can gain valuable insights into the nature of solute-solvent interactions. The principles and experimental protocols detailed in this guide are broadly applicable to the characterization of other solvatochromic compounds and can be a valuable tool in various fields, including materials science, analytical chemistry, and drug development, where understanding and controlling the effects of the local environment on molecular properties is crucial.

References

-

MDPI. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]

-

Wikipedia. Solvatochromism. [Link]

-

European Journal of Chemistry. Solvatochromism and potentiometic studies of some active nitroso- and nitroso-azo- compounds. [Link]

-

Scientific & Academic Publishing. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. [Link]

-

Stenutz. Kamlet-Taft solvent parameters. [Link]

-

ResearchGate. Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). [Link]

Sources

The In-Depth Technical Guide to the Mechanism of Radical Scavenging by Aromatic Nitroso Compounds

Foreword

In the intricate landscape of cellular signaling, drug discovery, and materials science, the transient yet highly reactive nature of free radicals presents a formidable challenge. Understanding the mechanisms by which these species are generated, and more importantly, how they can be intercepted, is paramount. This guide provides a comprehensive exploration of the mechanism of radical scavenging by aromatic nitroso compounds, a class of molecules that have proven to be invaluable tools in the detection and characterization of fleeting radical intermediates. As we delve into the core principles of spin trapping, the nuances of experimental design using Electron Paramagnetic Resonance (EPR) spectroscopy, and the structure-activity relationships that govern scavenging efficacy, it is my hope that this document will serve as a critical resource for researchers and professionals seeking to unravel the complexities of radical-mediated processes. Our journey will be grounded in established scientific principles, supported by empirical data, and illuminated by practical insights to empower your research endeavors.

The Challenge of Free Radicals and the Principle of Spin Trapping

Free radicals, species containing one or more unpaired electrons, are ephemeral yet potent actors in a vast array of chemical and biological systems. Their high reactivity makes them central to processes ranging from polymer degradation to cellular oxidative stress. However, this same reactivity renders their direct detection exceedingly difficult, as their lifetimes are often too short for conventional spectroscopic techniques.[1]

This is where the concept of spin trapping emerges as a powerful analytical strategy.[1] The technique involves the use of a "spin trap," a diamagnetic compound that reacts with a short-lived radical to form a significantly more stable paramagnetic species, known as a "spin adduct." This spin adduct, now possessing a longer half-life, can be readily detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[2] Aromatic nitroso compounds are a prominent class of spin traps, valued for their efficiency in scavenging a variety of radical species.[3]

The fundamental mechanism of radical scavenging by aromatic nitroso compounds is the addition of a radical (R•) to the nitrogen atom of the nitroso group (-N=O), resulting in the formation of a stable nitroxide radical adduct.[3]

The Heart of the Matter: The Spin Trapping Mechanism in Detail

The reaction between an aromatic nitroso compound and a free radical is a rapid addition reaction. The unpaired electron of the incoming radical attacks the electron-deficient nitrogen atom of the nitroso group. This process leads to the formation of a new covalent bond and the localization of the unpaired electron on the oxygen atom of the newly formed nitroxide group.

The stability of the resulting nitroxide radical adduct is a key feature of this mechanism. This stability arises from the delocalization of the unpaired electron between the nitrogen and oxygen atoms, as well as steric hindrance provided by the aromatic ring and the trapped radical moiety, which protects the radical center from further reactions.

One of the significant advantages of using aromatic nitroso compounds as spin traps is that the trapped radical is directly bonded to the nitroxide nitrogen atom. This proximity allows for the hyperfine coupling of the unpaired electron with the magnetic nuclei of the trapped radical to be readily observed in the EPR spectrum, providing valuable structural information about the original transient radical.[3]

Structure-Activity Relationships: Tailoring the Trap to the Target

The efficiency and selectivity of radical scavenging by aromatic nitroso compounds are profoundly influenced by the nature of the substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for selecting the optimal spin trap for a specific application.

3.1. Electronic Effects:

-

Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, or -SO₃H, generally increase the spin trapping rate. These groups enhance the electrophilicity of the nitroso nitrogen, making it more susceptible to nucleophilic attack by the radical.

-

Electron-donating groups (EDGs) , such as -CH₃ or -OCH₃, can have a more complex effect. While they may decrease the intrinsic reactivity of the nitroso group, they can also stabilize the resulting nitroxide radical adduct through resonance, potentially increasing its persistence and detectability.

3.2. Steric Effects:

Bulky substituents near the nitroso group can hinder the approach of the radical, thereby decreasing the trapping rate. However, some degree of steric hindrance can also be beneficial by protecting the resulting nitroxide adduct from degradation, thus increasing its stability.

A notable example is 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS) , a water-soluble aromatic C-nitroso spin trap. The electron-withdrawing bromine and sulfonate groups enhance its reactivity, making it an effective trap for various radicals, including superoxide and alkyl radicals.[4] However, its utility in cellular systems can be limited due to metabolic degradation.[5][6]

Experimental Workflow: Unmasking Radicals with EPR Spectroscopy

The synergy between aromatic nitroso compounds and EPR spectroscopy provides a robust platform for the detection and identification of free radicals. A typical experimental workflow involves the following key steps:

4.1. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for an EPR spin trapping experiment. Specific parameters may need to be optimized based on the experimental system and the radical of interest.

-

Preparation of Reagents:

-

Prepare a stock solution of the aromatic nitroso spin trap (e.g., nitrosobenzene or DBNBS) in a suitable solvent. The final concentration in the reaction mixture is typically in the range of 10-100 mM.[7] The solvent should be chosen to ensure the solubility of all components and should not interfere with the radical generation process.

-

Prepare the system in which the radicals will be generated (e.g., a chemical reaction, a biological sample, or a material undergoing degradation).

-

-

Spin Trapping Reaction:

-

In an appropriate reaction vessel (e.g., a small glass tube), combine the radical-generating system with the spin trap solution. It is crucial to add the spin trap before or concurrently with the initiation of radical generation to ensure efficient trapping.

-

Initiate the radical generation process (e.g., by adding a catalyst, irradiating with light, or incubating at a specific temperature).

-

Allow the spin trapping reaction to proceed for a predetermined time. This incubation period should be optimized to maximize the concentration of the spin adduct while minimizing its potential degradation.

-

-

Sample Preparation for EPR:

-

Transfer a portion of the reaction mixture into a specialized EPR sample tube (typically a thin-walled quartz capillary tube).

-

Ensure the sample is free of air bubbles, as oxygen can broaden the EPR signal.

-

-

EPR Spectroscopy:

-

Place the sample tube into the resonant cavity of the EPR spectrometer.

-

Set the appropriate EPR parameters, including:

-

Microwave Frequency: Typically X-band (~9.5 GHz).

-

Microwave Power: Use a low power to avoid saturation of the signal.

-

Modulation Frequency and Amplitude: Optimize for the best signal-to-noise ratio without distorting the spectral lineshape.

-

Magnetic Field Sweep Width and Center Field: Set to encompass the entire EPR spectrum of the expected spin adduct.

-

Time Constant and Sweep Time: Choose values that allow for adequate signal averaging without introducing distortions.

-

-

Record the EPR spectrum.

-

-

Data Analysis and Interpretation:

-

Analyze the recorded EPR spectrum to determine the hyperfine coupling constants (hfccs) of the spin adduct. The hfccs are a unique fingerprint of the trapped radical.[1]

-

Compare the experimental hfccs with literature values for known radical adducts to identify the trapped radical species.[1]

-

Simulate the experimental spectrum using specialized software to confirm the identity of the radical and to determine the relative concentrations of different spin adducts if multiple radical species are present.

-

4.2. Quantitative Data: Hyperfine Coupling Constants

The hyperfine coupling constants (hfccs) are the most critical pieces of information derived from an EPR spectrum of a spin adduct. They represent the interaction between the unpaired electron and the magnetic nuclei within the radical. The magnitude of the hfcc is dependent on the type of nucleus and its proximity to the unpaired electron. Below is a table of representative hfccs for radical adducts of nitrosobenzene.

| Trapped Radical (R•) | aN (Gauss) | aH (Gauss) | Reference |

| •CH₃ | 15.2 | 10.4 (3H) | [8] |

| •CH₂OH | 14.8 | 7.8 (2H) | [9] |

| •C(CH₃)₂OH | 15.0 | - | [9] |

| Phenyl (•C₆H₅) | 12.5 | 2.5 (2H), 0.9 (3H) | [10] |

Note: Hyperfine coupling constants can be influenced by the solvent and temperature.

Navigating the Pitfalls: Limitations and Considerations

While powerful, the use of aromatic nitroso compounds as radical scavengers is not without its challenges. A thorough understanding of these limitations is essential for robust experimental design and accurate data interpretation.

-

Toxicity: Some aromatic nitroso compounds can exhibit cytotoxicity, which is a critical consideration when studying biological systems.[10] It is imperative to perform control experiments to assess the potential impact of the spin trap on the system under investigation.

-

Side Reactions: Aromatic nitroso compounds can participate in reactions other than radical trapping. For instance, they can undergo reduction to form radical anions or be susceptible to nucleophilic attack.[11] These side reactions can complicate the interpretation of EPR spectra.

-

"Inverted" Spin Trapping: In some cases, the spin trap itself can be oxidized to a radical cation, which can then react with a nucleophile to form a spin adduct. This "inverted" spin trapping mechanism can lead to the erroneous identification of radicals.[12]

-

Spin Adduct Instability: While significantly more stable than the initial free radicals, nitroxide spin adducts can still undergo degradation over time. The stability of the adduct is dependent on the nature of the trapped radical and the experimental conditions.

-

Dimerization: Many aromatic nitroso compounds exist in equilibrium with their dimeric form, which is not active as a spin trap.[11] This equilibrium can be influenced by factors such as concentration, solvent, and temperature, affecting the effective concentration of the active monomeric spin trap.

Conclusion: A Powerful Tool in the Scientist's Arsenal

The mechanism of radical scavenging by aromatic nitroso compounds, centered on the principle of spin trapping, provides a powerful and versatile approach for the study of transient free radicals. The ability to convert these fleeting species into persistent, EPR-detectable nitroxide adducts has opened a window into the complex world of radical chemistry and biology. By understanding the core mechanism, appreciating the nuances of structure-activity relationships, and meticulously designing experimental protocols, researchers can harness the full potential of this technique. While it is crucial to be mindful of the potential limitations and pitfalls, the insights gained from the judicious application of aromatic nitroso spin traps will undoubtedly continue to drive innovation in fields ranging from drug development to materials science.

References

-

Spin trapping. (2023). In Wikipedia. [Link]

-

Al-Hossary, A. A. (2025). Chemical trapping of nitric oxide by aromatic nitroso sulfonates. Open Research Newcastle. [Link]

-

Zielonka, J., & Kalyanaraman, B. (2021). Spin Trapping. In Nitroxides (pp. 381-412). Royal Society of Chemistry. [Link]

-

Van der Veen, D. L., & Podgorski, F. (2021). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Polymers, 13(16), 2844. [Link]

-

Kleschyov, A. L., & Stösser, R. (2002). EPR spectroscopy of common nitric oxide - spin trap complexes. Nitric Oxide, 7(4), 280-286. [Link]

- Janzen, E. G. (1971). Spin Trapping. Accounts of Chemical Research, 4(1), 31-40.

-

Milosavljevic, B. H. (2014). Aromatic C-nitroso Compounds. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]

-

Detty, M. R., & Mason, R. P. (2013). Immuno-spin trapping from biochemistry to medicine: advances, challenges, and pitfalls: Focus on protein-centered radicals. Free Radical Biology and Medicine, 65, 1573-1581. [Link]

-

Reinke, L. A., Rau, J. M., & Kotake, Y. (1995). Spin trapping of inorganic radicals. Free Radical Biology and Medicine, 19(6), 831-840. [Link]

- Kaur, H., Leung, K. H., & Perkins, M. J. (1981). 3,5-Dibromo-4-nitrosobenzenesulphonate: a new water-soluble spin trap for oxygen-centred radicals.

-

Forrester, A. R., & Hepburn, S. P. (1971). Spin trapping of carbon-centered ferrocenyl radicals with nitrosobenzene. Organometallics, 32(12), 2563-2569. [Link]

-

Samuni, A., Krishna, C. M., Riesz, P., Finkelstein, E., & Russo, A. (1989). Evaluation of dibromonitrosobenzene sulfonate as a spin trap in biological systems. Free Radical Biology and Medicine, 6(2), 141-148. [Link]

- Chalfont, G. R., Perkins, M. J., & Horsfield, A. (1968). A new spin trap for short-lived free radicals. Journal of the American Chemical Society, 90(25), 7141-7142.

-

Debnath, U., & Puzari, A. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

-

Mehlhorn, R. J., & Quintanilha, A. T. (1989). Determination of rate constants of the spin trap 3,5-dibromo-4-nitrosobenzene sulfonate with radicals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(7), 1739-1748. [Link]

-

Ionita, P. (2012). An EPR spin-trapping study of free radicals in cigarette smoke. Revue Roumaine de Chimie, 57(7-8), 755-760. [Link]

-

Pratt, D. A. (2015). Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen!. Accounts of Chemical Research, 48(6), 1639-1647. [Link]

-

Compton, R. G., & Wellington, R. G. (2022). Electron Paramagnetic Resonance for the Detection of Electrochemically Generated Hydroxyl Radicals: Issues Associated with Electrochemical Oxidation of the Spin Trap. ACS Measurement Science Au, 2(3), 221-229. [Link]

-

Swartz, H. M. (1989). Evaluation of dibromonitrosobenzene sulfonate as a spin trap in biological systems. Free radical biology & medicine, 6(2), 141-148. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. juser.fz-juelich.de [juser.fz-juelich.de]

- 3. books.rsc.org [books.rsc.org]

- 4. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 5. Evaluation of dibromonitrosobenzene sulfonate as a spin trap in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of rate constants of the spin trap 3,5-dibromo-4-nitrosobenzenesulfonic acid with various radicals by pulse radiolysis and competition kinetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. pubs.acs.org [pubs.acs.org]

Technical Application Note: Advanced Spin Trapping with 1-tert-Butyl-4-nitrosobenzene (BNB)

[1]

Executive Summary & Mechanistic Distinction

While

-

Primary Radicals (

): Attack the Nitrogen atom, yielding a stable Nitroxide radical.[1] -

Tertiary Radicals (

): Due to steric hindrance, these attack the Oxygen atom, yielding an Anilino radical (

This "dual-mode" trapping allows researchers to identify the structure of the trapped radical (e.g., distinguishing a methyl radical from a tert-butyl radical) simply by analyzing the gross features of the ESR spectrum, a capability often lost with PBN.[1]

Visualizing the Trapping Mechanism

The following diagram illustrates the critical Monomer-Dimer equilibrium and the dual trapping pathways.

Figure 1: The activation of BNB from its dimeric precursor and its dual-pathway trapping mechanism based on radical steric hindrance.[1]

Pre-Protocol Considerations

The Dimer-Monomer Equilibrium (Critical Step)

Commercial BNB is supplied as a solid dimer (colorless or pale yellow crystals).[1] The dimer is diamagnetic and inactive .[1] It must dissociate into the monomer (deep green or blue in solution) to trap radicals.[1]

-

Solvent Effect: Dissociation is favored in organic solvents (Benzene, Toluene, DCM).[1] In aqueous solutions, BNB has low solubility and remains largely dimeric, making it poor for strictly aqueous phase trapping without a co-solvent.

-

Visual Check: A properly prepared stock solution must be colored (green/blue).[1] If the solution is colorless, the concentration of active trap is negligible.[1]

Stability & Artifacts[1]

-

Photolysis: Nitroso compounds are light-sensitive.[1] Monomers can photodissociate or rearrange under intense UV/Vis light.[1] Always protect stock solutions with amber glass or foil.

-

"Ene" Reactions: Unlike nitrones, nitroso compounds can react directly with alkenes via "ene" reactions, potentially creating artifacts. Ensure your system controls for non-radical substrate interactions.[1]

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]

-

Spin Trap: 1-tert-Butyl-4-nitrosobenzene (BNB) [CAS: 1122-59-4][1]

-

Solvent: Toluene (HPLC Grade, anhydrous preferred) or Benzene (if permitted).[1]

-

Deoxygenation: Argon or Nitrogen gas line.[1]

-

ESR Tubes: Quartz, 4mm O.D. (for organic solvents).[1]

Step-by-Step Methodology

Step 1: Preparation of Active Stock Solution (10-50 mM)[1]

-

Weigh approximately 8.2 mg of BNB dimer.[1]

-

Dissolve in 5.0 mL of Toluene.

-

Activation: Gently warm the solution to 40°C for 5-10 minutes if immediate dissolution does not yield a green color.

-

Verification: Confirm the solution is a distinct green/blue color.

-

Storage: Store in the dark at 4°C. The monomer will slowly re-dimerize upon cooling, so re-warm/agitate before use.

Step 2: Sample Preparation[1]

-

Deoxygenation: Oxygen is paramagnetic and causes line broadening.[1] Purge the solvent/reaction mixture with Argon for 10 minutes prior to adding the spin trap if possible, or purge the final mixture for 2 minutes.

-

Reaction Assembly:

-

Add 50

L of BNB Stock Solution to 450 -

Final Concentration: ~1-5 mM active monomer.[1] (Note: Since equilibrium exists, calculating exact monomer concentration is complex; usually, excess total BNB is used).

-

-

Transfer: Transfer to a quartz ESR tube. Cap and seal with Parafilm to prevent oxygen diffusion.[1]

Step 3: ESR Acquisition Parameters (X-Band)

Nitroso adducts often have sharper lines than nitrone adducts but can be split by ring protons.[1]

-

Microwave Power: 5 - 10 mW (Avoid saturation; nitroso adducts saturate easily).[1]

-

Modulation Amplitude: 0.05 - 0.1 mT (0.5 - 1.0 Gauss).[1]

-

Tip: If resolving hyperfine splitting from the tert-butyl group or ring protons, lower modulation to 0.02 mT.[1]

-

-

Scan Range: 3300 - 3400 Gauss (centered at ~3350 G).[1]

-

Time Constant: 0.03 - 0.1 sec.

Data Analysis & Interpretation

BNB adducts are characterized by the Nitrogen hyperfine splitting constant (

Diagnostic Parameters

| Radical Type | Trapping Site | Adduct Structure | Typical | Spectral Features |

| Primary Alkyl ( | Nitrogen | Nitroxide | 1.0 - 1.3 | 3-line primary split. Secondary splitting by |

| Secondary Alkyl ( | N or O | Mixed | Variable | Mixture of 3-line (Nitroxide) and broad singlet/multiplet (Anilino).[1] |

| Tertiary Alkyl ( | Oxygen | Anilino | N/A | Broad singlet or complex multiplet.[1] |

| Alkoxyl ( | Nitrogen | Nitroxide | 2.7 - 2.9 | Large |

Interpreting the Spectrum[1]

-

Look for the Triplet: A clear 1:1:1 triplet with

mT indicates a C-centered radical attacking the Nitrogen (Nitroxide formation).[1] -

Check for Secondary Splitting: If the triplet lines are further split (e.g., into doublets or triplets), this corresponds to the protons on the trapped carbon atom.[1]

-

Example: Trapping

will show a triplet of triplets (

-

-

Absence of Hyperfine: If the spectrum is a broad line or lacks the characteristic nitroxide triplet, suspect O-attack by a bulky tertiary radical.[1]

References

-

Terabe, S., & Konaka, R. (1973). Spin trapping by use of nitroso-compounds.[1][3][4] Part V. 2,4,6-Tri-t-butylnitrosobenzene: a new type of spin-trapping reagent. Journal of the Chemical Society, Perkin Transactions 2, 369-374.[1] Link

-

Perkins, M. J. (1980).[1] Spin Trapping. Advances in Physical Organic Chemistry, 17, 1-64.[1] (Foundational text on Nitroso vs Nitrone selectivity).

-

Buettner, G. R. (1987).[1][5] Spin trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303.[1] Link

-

Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of the reaction of 1-tert-butyl-4-nitrosobenzene with free radicals. Journal of the American Chemical Society.[1] (Detailed spectral analysis of BNB adducts).

Sources

- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]